molecular formula C11H8OS B1295597 3-Benzoylthiophene CAS No. 6453-99-2

3-Benzoylthiophene

Cat. No.: B1295597
CAS No.: 6453-99-2
M. Wt: 188.25 g/mol
InChI Key: CMOJGEQZTCYQET-UHFFFAOYSA-N
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Description

3-Benzoylthiophene is an organic compound that belongs to the class of benzoyl-substituted thiophenes. It is characterized by a benzoyl group attached to the third position of a thiophene ring. Thiophenes are sulfur-containing heterocycles known for their aromatic properties. The presence of the benzoyl group significantly influences the chemical reactivity and properties of the compound.

Mechanism of Action

Target of Action

3-Benzoylthiophene has been reported to act as an allosteric enhancer at the A1 adenosine receptor (A1AR) . The A1AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, cardiac rhythm, and renal function .

Mode of Action

The mode of action of this compound involves its interaction with the A1AR. It acts as an allosteric enhancer, modulating the activity of the orthosteric agonist . This interaction is consistent with a ternary complex model involving recognition of a single extracellular allosteric site . When allowed access to the intracellular milieu, this compound has a secondary action as a direct G protein inhibitor .

Biochemical Pathways

The A1AR is primarily inhibitory in the regulation of adenylyl cyclase activity, reducing cyclic AMP levels . The interaction of this compound with the A1AR can therefore modulate these biochemical pathways. Moreover, this compound can signal as an allosteric agonist in its own right but shows bias toward certain pathways relative to the orthosteric agonist .

Pharmacokinetics

Its ability to interact with both extracellular and intracellular sites on the a1ar suggests it may have good cell permeability .

Result of Action

The result of this compound’s action is the modulation of A1AR activity, which can have various downstream effects depending on the physiological context. For example, it can enhance the response of the A1AR to its orthosteric agonist . It can also inhibit G protein activity when it has access to the intracellular environment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its photochemical reactivity has been studied upon irradiation in the presence of isobutylene . The resulting products are thermally unstable, suggesting that temperature could influence its stability and efficacy

Safety and Hazards

The safety data sheet for 3-Benzoylthiophene indicates that it may cause damage to organs through prolonged or repeated exposure if swallowed .

Biochemical Analysis

Biochemical Properties

3-Benzoylthiophene plays a significant role in biochemical reactions, particularly as an allosteric enhancer of the adenosine A1 receptor. It interacts with enzymes and proteins involved in cellular signaling pathways. For instance, this compound has been shown to modulate the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese hamster ovary cells . This interaction suggests that this compound can influence signal transduction pathways, potentially affecting various cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been reported to act as an allosteric enhancer of the adenosine A1 receptor, which plays a crucial role in regulating cellular metabolism and gene expression . By modulating the activity of this receptor, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. Additionally, it has been observed to affect the phosphorylation of ERK1/2, which is involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an allosteric modulator of the adenosine A1 receptor, enhancing the receptor’s response to its natural ligand . This modulation involves changes in the receptor’s conformation, leading to altered signaling pathways. Furthermore, this compound has been shown to inhibit or activate specific enzymes, thereby influencing cellular processes such as gene expression and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in modulating receptor activity and influencing cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance receptor activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It has been shown to influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolic intermediates, impacting cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its affinity for certain cellular compartments, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action. The compound’s presence in these compartments allows it to interact with key biomolecules, influencing cellular processes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoylthiophene can be synthesized through various methods, including Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound often involves optimized Friedel-Crafts acylation processes to ensure high yields and purity. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

    Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are employed.

    Photochemical Reactions: UV light and suitable sensitizers are used to facilitate the reactions.

Major Products Formed:

    Electrophilic Substitution: Halogenated and nitrated derivatives of this compound.

    Nucleophilic Addition: Various alcohols, ethers, and other derivatives.

    Photochemical Reactions: Oxetanes and other cycloaddition products.

Properties

IUPAC Name

phenyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJGEQZTCYQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289991
Record name 3-BENZOYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6453-99-2
Record name Phenyl-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6453-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 66006
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6453-99-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66006
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-BENZOYLTHIOPHENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.2 g of 1-phenyl-l-(3-thienyl)methanol was dissolved in 50 ml of chloroform. To the mixture was added 30 g of manganese dioxide, followed by stirring overnight. Manganese dioxide was filtered off, and the filtrate was evaporated, to give 6.08 g of the target compound.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The solution containing 0.937 mL (10 mmol) of 3-bromothiophene, 3 mL of tetrahydrofuran, and 8 mL of ether was cooled to −78° C. under N2. To the cooled solution was then added 4 mL of n-BuLi ([2.5] M in hexane) drop wise, while maintaining the reaction temperature below −70° C. The reaction solution turned to light yellow suspension. The suspension was allowed to stir 15 min at <−70° C. After 15 min, a solution containing 1.02 mL (10 mmol) of benzonitrile and 3 mL of tetrahydrofuran was added drop wise while maintaining the reaction temperature below −70° C. After the addition, the reaction suspension was allowed to stir 1 hr at −78° C. and slowly warmed to −10° C. over 2 hr. After 2 hr the reaction was stopped by adding 10 mL of H2O and 30 mL of 2N HCl. The aqueous solution was separated from the organic phase. The aqueous phase was washed with ether (2>20 mL). The washed aqueous solution was then heated to reflux for 2 hr. After 2 hr, the solution was cooled. To the cooled solution was added 30 mL of ether. The aqueous solution was removed. The organic solution was finally washed with brine, dried over MgSO4, and concentrated under reduced pressure. The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 4 to 6 % ethyl acetate over 16 column volume) to obtain 1.36 gm (72.3%) of a clear oil; 1H NMR 300 MHz (CDCl3) δ 7.93 (t, 1H), 7.83-7.86 (m, 2H), 7.26-7.61 (m, 5H).
Quantity
0.937 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
72.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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